molecular formula C9H13NO B157928 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 138921-06-9

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B157928
M. Wt: 151.21 g/mol
InChI Key: RBEGGIYZLQOLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known as FMAO, is a bicyclic compound that has been studied for its potential use in scientific research. It is a derivative of the natural product tropane, and its unique structure has led to its investigation as a potential tool for studying biological systems.

Mechanism Of Action

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to bind to and modulate the activity of a variety of biological targets. It has been found to act as a competitive inhibitor of the dopamine transporter, as well as a modulator of the activity of GABA-A receptors. Its effects on other biological targets are currently being investigated.

Biochemical And Physiological Effects

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, and to enhance the activity of GABA-A receptors. It has also been shown to have analgesic and anesthetic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in scientific research is its unique structure, which allows it to bind to a variety of biological targets. It also has the potential to be used as a tool for studying the structure and function of proteins and enzymes. However, one limitation of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is its relatively low potency compared to other compounds that have been investigated for similar applications.

Future Directions

There are a number of potential future directions for research on 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of more potent derivatives of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene that could be used as tools for studying biological systems. Another area of interest is the investigation of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene's effects on other biological targets, such as ion channels and receptors. Additionally, 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene could be investigated for its potential use in the development of new therapies for neurological and psychiatric disorders.

Synthesis Methods

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can be synthesized from the natural product tropinone, which can be obtained from the leaves of the plant Erythroxylum coca. Tropinone can be converted to 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene through a series of chemical reactions, including reduction and oxidation steps.

Scientific Research Applications

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been used in a variety of scientific research applications, including studies of neurotransmitter transporters, ion channels, and receptors. It has also been investigated for its potential as a tool for studying the structure and function of proteins and enzymes.

properties

CAS RN

138921-06-9

Product Name

2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carbaldehyde

InChI

InChI=1S/C9H13NO/c1-10-8-3-2-7(6-11)9(10)5-4-8/h2,6,8-9H,3-5H2,1H3

InChI Key

RBEGGIYZLQOLPC-UHFFFAOYSA-N

SMILES

CN1C2CCC1C(=CC2)C=O

Canonical SMILES

CN1C2CCC1C(=CC2)C=O

synonyms

8-Azabicyclo[3.2.1]oct-2-ene-2-carboxaldehyde, 8-methyl- (9CI)

Origin of Product

United States

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